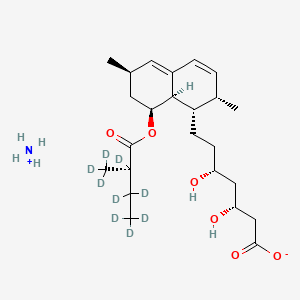
Simvastatin acid-d9 (ammonium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Simvastatin acid-d9 (ammonium) is a deuterated form of simvastatin acid ammonium, where nine hydrogen atoms are replaced by deuterium. This compound is a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme crucial for cholesterol biosynthesis. The deuterium labeling is often used in pharmacokinetic studies to trace the compound’s behavior in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of simvastatin acid-d9 (ammonium) involves the deuteration of simvastatin acid. The process typically includes the following steps:
Dissolution: Simvastatin acid is dissolved in a suitable solvent.
Deuteration: The solution is subjected to deuterium gas or deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.
Ammonium Salt Formation: The deuterated simvastatin acid is then reacted with ammonium hydroxide to form the ammonium salt
Industrial Production Methods
Industrial production of simvastatin acid-d9 (ammonium) follows similar steps but on a larger scale. The process involves:
Large-scale Dissolution: Using industrial-grade solvents and reactors.
Controlled Deuteration: Employing deuterium gas in large reactors with precise control over temperature and pressure.
Ammonium Salt Formation: Reacting the deuterated product with ammonium hydroxide in large mixing tanks.
化学反应分析
Types of Reactions
Simvastatin acid-d9 (ammonium) undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: Can be reduced to its corresponding alcohol.
Substitution: Undergoes nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products
Oxidation: Produces oxidized simvastatin derivatives.
Reduction: Yields reduced alcohol forms of simvastatin.
Substitution: Results in various substituted simvastatin derivatives
科学研究应用
Simvastatin acid-d9 (ammonium) is widely used in scientific research due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic pathways.
Biology: Helps in studying the biological effects and metabolism of statins.
Medicine: Used in clinical studies to understand the pharmacokinetics of simvastatin.
Industry: Employed in the development of new formulations and drug delivery systems
作用机制
Simvastatin acid-d9 (ammonium) exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels in the liver, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in metabolic studies .
相似化合物的比较
Simvastatin acid-d9 (ammonium) is unique due to its deuterium labeling, which distinguishes it from other statins. Similar compounds include:
Simvastatin: The non-deuterated form, commonly used in clinical settings.
Atorvastatin: Another HMG-CoA reductase inhibitor with a different structure.
Lovastatin: A naturally occurring statin with a similar mechanism of action .
Simvastatin acid-d9 (ammonium) offers advantages in research due to its enhanced stability and traceability, making it a valuable tool in pharmacokinetic and metabolic studies .
属性
分子式 |
C24H41NO6 |
|---|---|
分子量 |
448.6 g/mol |
IUPAC 名称 |
azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2S)-2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]oxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1/i1D3,3D3,5D2,15D; |
InChI 键 |
AOIIYQZTRFOGNN-FASOEGAPSA-N |
手性 SMILES |
[2H][C@](C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H].[NH4+] |
规范 SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


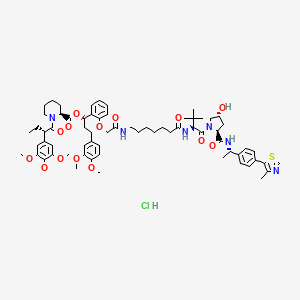
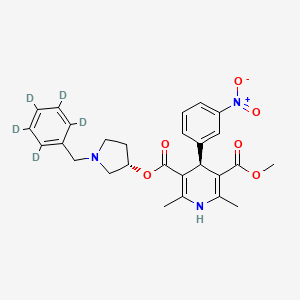
![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)
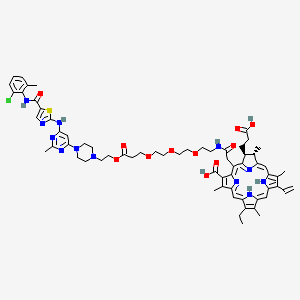
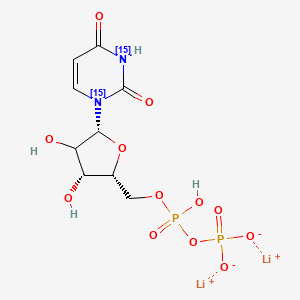

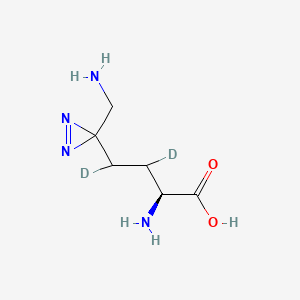
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12371427.png)
![3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12371428.png)
![N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide](/img/structure/B12371438.png)

![[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate](/img/structure/B12371451.png)
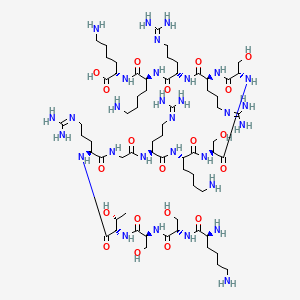
![2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)
